molecular formula C14H14N2O3S B7579665 2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid

2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579665
M. Wt: 290.34 g/mol
InChI Key: DQBSHTNIRZNGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid, also known as cefotiam, is a third-generation cephalosporin antibiotic. It was first synthesized in the 1980s and has since been used in various scientific research applications.

Mechanism of Action

Cefotiam works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of penicillin-binding proteins (PBPs), which are responsible for the formation of the bacterial cell wall. This leads to cell lysis and death of the bacteria.
Biochemical and Physiological Effects:
Cefotiam has been shown to have low toxicity and is generally well tolerated by patients. It is rapidly absorbed after intravenous or intramuscular administration and has a half-life of approximately 2 hours. Cefotiam is primarily excreted in the urine and has been shown to be effective in the treatment of urinary tract infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it may not be effective against all strains of bacteria and may not be suitable for all types of infections.

Future Directions

There are several potential future directions for research on 2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce the risk of resistance. Another area of interest is the study of 2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid in combination with other antibiotics to enhance its antibacterial activity. Additionally, there is potential for the development of new derivatives or analogs of 2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid with improved properties.

Synthesis Methods

Cefotiam is synthesized by reacting 7-aminocephalosporanic acid with 2-phenylacetyl chloride to form the intermediate compound, 7-[2-phenylacetyl]aminocephalosporanic acid. This intermediate is then reacted with thiazole-4-carboxylic acid to form 2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

Cefotiam has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Cefotiam has also been studied for its potential use in the treatment of various infections, such as urinary tract infections, respiratory tract infections, and skin and soft tissue infections.

properties

IUPAC Name

2-[1-[(2-phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9(13-16-11(8-20-13)14(18)19)15-12(17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBSHTNIRZNGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Phenylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid

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